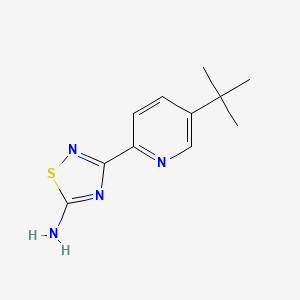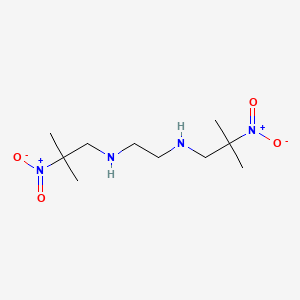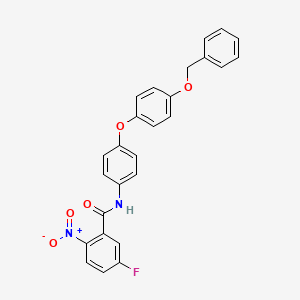
N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with benzyloxy, phenoxy, and nitro groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the diazotization of anilines followed by decomposition of diazonium salts in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may utilize continuous or semi-continuous processes to ensure high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient synthesis while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Benzyloxy)phenyl)glycinamide: Shares the benzyloxyphenyl moiety but differs in its overall structure and functional groups.
4-(Benzyloxy)phenol: Contains the benzyloxy group but lacks the additional phenoxy and nitro substitutions.
Uniqueness
N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H19FN2O5 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
5-fluoro-2-nitro-N-[4-(4-phenylmethoxyphenoxy)phenyl]benzamide |
InChI |
InChI=1S/C26H19FN2O5/c27-19-6-15-25(29(31)32)24(16-19)26(30)28-20-7-9-22(10-8-20)34-23-13-11-21(12-14-23)33-17-18-4-2-1-3-5-18/h1-16H,17H2,(H,28,30) |
InChI Key |
CWPSIDSRGSZXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
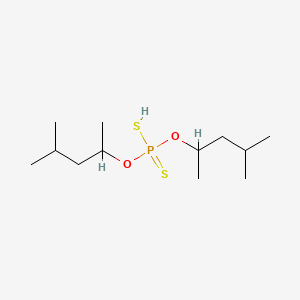
![N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide](/img/structure/B13754149.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester](/img/structure/B13754150.png)
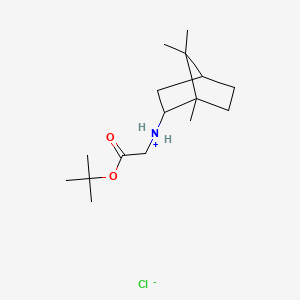
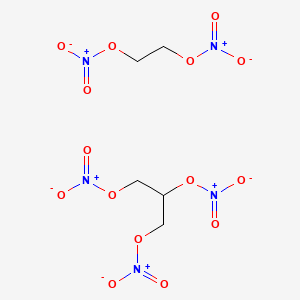
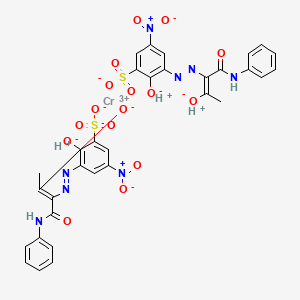
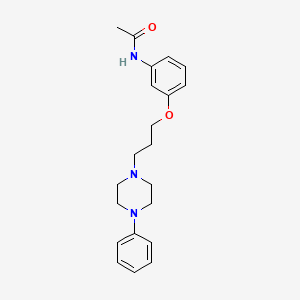

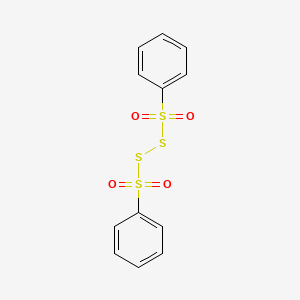
![7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-](/img/structure/B13754189.png)
